molecular formula C11H9F3N2O B2863343 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole CAS No. 380905-15-7

3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No. B2863343
CAS RN: 380905-15-7
M. Wt: 242.201
InChI Key: KWCYTQAQZKWCNE-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole, or 3-MTPT, is an organic compound consisting of a pyrazole ring with a phenyl group, a methoxy group, and a trifluoromethyl group. This compound has recently gained attention for its potential applications in scientific research and laboratory experiments.

Scientific Research Applications

Spectroscopic Evaluations and Nonlinear Optical Properties

3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, a closely related compound to 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole, has been studied for its structural, spectroscopic evaluations, and nonlinear optical properties. The compound exhibits interesting hydrogen bond interactions and shows potential in nonlinear optical activity due to the small energy gap between its frontier molecular orbitals (Ö. Tamer et al., 2015).

Tautomerism in Curcuminoid NH-pyrazoles

The study of tautomerism in curcuminoid NH-pyrazoles, including compounds with structural similarities to 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole, reveals insights into their crystal structures and interactions. These compounds exhibit complex patterns of hydrogen bonds, influencing their solid-state and solution behaviors (P. Cornago et al., 2009).

Synthesis and Biological Potential of Pyrazole Derivatives

Research on pyrazole derivatives, including those with 3-(4-methoxyphenyl)pyrazol-3-yl structures, focuses on their synthesis and potential biological applications. These studies investigate the chemical modification of these compounds and their interaction with various biological targets, indicating their pharmacological potential (S. Fedotov et al., 2022).

Preparation and Structural Analysis of 1H-pyrazole Derivatives

The preparation of new 1H-pyrazole derivatives, including compounds structurally similar to 3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole, has been explored. Studies on their structures using spectroscopic methods provide insights into their chemical properties (Dun-jia Wang et al., 2013).

Anti-inflammatory and Anti-cancer Activities

Research on pyrazolo[1, 5-a]pyrimidine derivatives synthesized from 3-(4-methoxyphenyl)-3-oxopropanenitrile and 5-(4-methoxyphenyl)-1H-pyrazol-3-amine has demonstrated potential anti-inflammatory and anti-cancer activities. These findings highlight the potential therapeutic applications of pyrazole-based compounds (S. Kaping et al., 2016).

Antimicrobial Activity

Novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, including 5-(2,4-Dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, have been synthesized and screened for their antimicrobial activity. This research suggests that certain pyrazole derivatives can be developed into effective antibacterial agents (Ramesh M. Shingare et al., 2017).

properties

IUPAC Name

3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c1-17-8-4-2-7(3-5-8)9-6-10(16-15-9)11(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCYTQAQZKWCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole

CAS RN

380905-15-7
Record name 3-(4-METHOXYPHENYL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE
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